2-Bromo-3,5-dimethoxybenzoic acid

Overview

Description

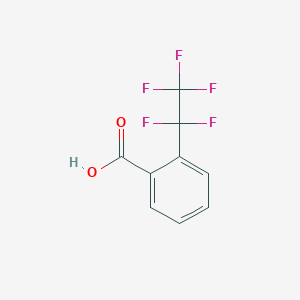

“2-Bromo-3,5-dimethoxybenzoic acid” is a chemical compound with the CAS Number: 17275-86-4 . It has a molecular weight of 261.07 . It appears as a white solid .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3,5-dimethoxybenzoic acid” can be represented by the InChI code: 1S/C9H9BrO4/c1-13-5-3-6 (9 (11)12)8 (10)7 (4-5)14-2/h3-4H,1-2H3, (H,11,12) . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms in the molecule .

Physical And Chemical Properties Analysis

“2-Bromo-3,5-dimethoxybenzoic acid” is a white solid . It has a molecular weight of 261.07 and is typically stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis of Urolithin Derivatives

2-Bromo-3,5-dimethoxybenzoic acid is suitable for use in the syntheses of urolithin derivatives . Urolithins are metabolites of ellagic acid and ellagitannins, and they have been studied for their potential health benefits, including anti-inflammatory and antioxidant effects.

Synthesis of Substituted Aminobenzacridines

This compound can also be used in the synthesis of substituted aminobenzacridines . Aminobenzacridines are a class of compounds that have shown potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives

2-Bromo-3,5-dimethoxybenzoic acid can be used in the synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative . These compounds are of interest in pharmaceutical research.

Synthesis of Isoindolinone Derivatives

Isoindolinone derivatives can be synthesized using 2-Bromo-3,5-dimethoxybenzoic acid . Isoindolinones are a class of compounds that have shown potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Synthesis of Norathyriol

2-Bromo-4,5-dimethoxybenzoic acid may be used as a starting material for the synthesis of norathyriol . Norathyriol is a compound that has shown potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Synthesis of Biotin Dimedone

3,5-Dimethoxybenzoic acid, a related compound, can be used in the synthesis of biotin dimedone . Biotin dimedone is a reagent used in the study of protein sulfenation, a post-translational modification of proteins that plays a role in cellular signaling and disease processes.

Safety and Hazards

“2-Bromo-3,5-dimethoxybenzoic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Mechanism of Action

Mode of Action

Benzoic acid derivatives are often involved in reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in 2-Bromo-3,5-dimethoxybenzoic acid could potentially participate in such reactions, forming new carbon-carbon bonds.

Action Environment

The action of 2-Bromo-3,5-dimethoxybenzoic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution. Temperature and humidity can also affect the stability of the compound .

properties

IUPAC Name |

2-bromo-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYHIVYNECVLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)

![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1457680.png)